Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate
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Overview
Description
Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a hydroxyethyl substituent, and a methyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-methyl-4-oxobutanoate with hydroxylamine hydrochloride to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 5-(1-Oxoethyl)-3-methylsoxazole-4-carboxylate.
Reduction: Formation of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carbinol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- Ethyl 5-(1-Hydroxyethyl)-3-methylimidazole-4-carboxylate
- Ethyl 5-(1-Hydroxyethyl)-3-methylpyrazole-4-carboxylate
- Ethyl 5-(1-Hydroxyethyl)-3-methylthiazole-4-carboxylate
Comparison: Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to imidazole, pyrazole, and thiazole analogs. The oxazole ring is less basic than imidazole and pyrazole, which can influence its reactivity and binding interactions. Additionally, the oxygen atom in the oxazole ring can participate in hydrogen bonding, providing different interaction profiles compared to sulfur in thiazole.
Properties
IUPAC Name |
ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h6,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLTQLBKZFDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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